N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzamide moiety, which is a carboxamide group substituted with a benzene ring . They are widely used in the pharmaceutical industry and serve as crucial building blocks for many drug candidates .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of a catalyst . This reaction can be performed under ultrasonic irradiation, which is a green and powerful technology .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure can vary depending on the specific substituents attached to the benzene ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including acylation, reduction, and condensation reactions . The exact reactions and their mechanisms can depend on the specific substituents present on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, benzamides typically have a molecular weight of around 200-300 g/mol . They are usually solid at room temperature .Scientific Research Applications
Anticancer Properties
N-substituted benzamides, including compounds with chromen moieties, have been studied for their anticancer activities. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).
Antimicrobial Activity
Compounds with chromen and benzamide frameworks have been investigated for their antimicrobial efficacy. A novel synthetic pathway involving microwave irradiation was employed to produce 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, showing significant antibacterial and antifungal activities (Raval et al., 2012).
Antituberculosis Activity
A PTSA-catalyzed synthesis approach was used to produce 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, which demonstrated promising antituberculosis activity, indicating potential applications in the treatment of tuberculosis (Warekar et al., 2017).
Anticholinesterase Activity
N-substituted chromen-3-carboxamides bearing tryptamine moieties were synthesized and tested for their anticholinesterase activity, revealing significant inhibition against acetylcholinesterase (AChE), suggesting their use in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Material Science Applications
In material science, a novel monomer diacid containing coumarin chromophores was synthesized and used in the formation of aromatic polyamides. These polymers, with photosensitive coumarin pendent groups, exhibited unique properties suitable for advanced material applications, including solubility in various solvents and good thermal stability (Nechifor, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEPWMMVSNCFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
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